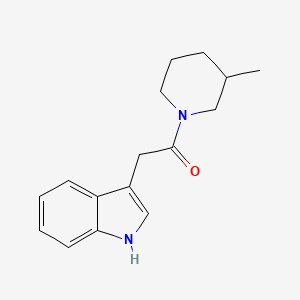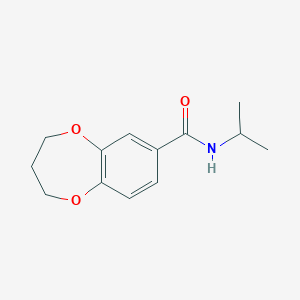
2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a chemical compound that has been widely studied in the field of scientific research. This compound is also known as JNJ-10198409 and has been found to have potential applications in various fields, including cancer research, neuroscience, and immunology.
Wirkmechanismus
The mechanism of action of 2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide involves the inhibition of specific proteins that are involved in various cellular processes. In cancer cells, it has been found to inhibit the activity of a protein called Aurora kinase A, which is involved in cell division. In neurodegenerative diseases, it has been found to inhibit the activity of a protein called glycogen synthase kinase-3 beta, which is involved in the formation of beta-amyloid plaques in the brain. In immunology, it has been found to modulate the activity of immune cells by targeting specific proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide are dependent on the specific application. In cancer research, it has been found to inhibit the growth of cancer cells and induce cell death. In neuroscience, it has been found to improve cognitive function and reduce the formation of beta-amyloid plaques in the brain. In immunology, it has been found to modulate the activity of immune cells and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide in lab experiments include its specificity and potency in targeting specific proteins. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide. In cancer research, it could be further studied as a potential treatment for various types of cancer. In neuroscience, it could be studied as a potential treatment for other neurodegenerative diseases. In immunology, it could be studied as a potential treatment for autoimmune diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in human trials.
Synthesemethoden
The synthesis of 2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide involves the reaction of 2,6-dimethylquinoline-4-carboxylic acid with pyridine-2-carboxyaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure 2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been found to have potential applications in various fields of scientific research. In cancer research, it has been shown to inhibit the growth of cancer cells by targeting specific proteins. In neuroscience, it has been found to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, it has been shown to have potential as an immunomodulatory agent.
Eigenschaften
IUPAC Name |
2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-6-7-17-15(9-12)16(10-13(2)21-17)18(22)20-11-14-5-3-4-8-19-14/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAQCUHBHAAGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(benzylamino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465619.png)
![1-(4-chlorophenyl)-N-(3-ethylphenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7465623.png)
![2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B7465639.png)
![2-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7465651.png)
![2-(2,5-dimethylphenyl)sulfanyl-N-[2-(4-fluorophenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7465654.png)


![3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7465672.png)
![3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7465685.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7465694.png)
![[4-(3,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7465709.png)

